molecular formula C15H28NNaO4 B1419038 Sodium N-lauroylserine CAS No. 70609-64-2

Sodium N-lauroylserine

Cat. No. B1419038
CAS RN: 70609-64-2
M. Wt: 309.38 g/mol
InChI Key: WSGBFSXSXAKJJC-ZOWNYOTGSA-M
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Description

Sodium N-lauroylserine, also known as N-Lauroylsarcosine sodium salt, is a compound used for solubilization and separation of membrane proteins and glycoproteins . It’s useful in concentrated salt solutions used in the cell lysis step during RNA purification . It has been reported to inhibit hexokinase . It inhibits bacterial flora of human saliva/gut at 0.25% as well as acting as a fungistatic agent in aqueous dispersion (1%) .


Synthesis Analysis

The synthesis of Sodium N-lauroylserine involves the amidation reaction between lauric acid and lysine with a sodium methylate catalyst . Another study discusses the synthesis of nanozymes co-assembled from sodium N-lauroyl sarcosinate (Ls) and Cu ions .


Molecular Structure Analysis

The molecular formula of Sodium N-lauroylserine is C15H28NNaO4 . The average mass is 309.377 Da .


Physical And Chemical Properties Analysis

Sodium N-lauroylserine is a white to off-white powder or crystals or crystalline powder . It has an assay (unspecified) of ≥94.0% . Its melting point is between 43.0-48.0°C . It is soluble in water (293 g/L) .

Safety And Hazards

Sodium N-lauroylserine can cause skin irritation and serious eye damage . It is fatal if inhaled . Therefore, it’s recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGBFSXSXAKJJC-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14379-56-7 (Parent)
Record name Sodium N-lauroylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30220895
Record name Sodium N-lauroylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-lauroylserine

CAS RN

70609-64-2
Record name Sodium N-lauroylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-lauroylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-(1-oxododecyl)-L-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM N-LAUROYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D5EU0568
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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